molecular formula C42H67NO10 B165685 Spinosyn D CAS No. 131929-63-0

Spinosyn D

Cat. No.: B165685
CAS No.: 131929-63-0
M. Wt: 746.0 g/mol
InChI Key: RDECBWLKMPEKPM-PSCJHHPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spinosyn D is a macrocyclic polyketide-derived insecticide produced by the soil actinomycete Saccharopolyspora spinosa. It is one of the two primary active components of spinosad, a natural pesticide that also contains spinosyn A as its major constituent (approximately 85% of the mixture) . Structurally, this compound differs from spinosyn A by the presence of a methyl group at the C6 position of the aglycone core, whereas spinosyn A has a hydrogen atom at this position . This subtle modification significantly influences its bioactivity and environmental behavior.

This compound exhibits potent insecticidal activity against lepidopteran, dipteran, and other pests by targeting nicotinic acetylcholine receptors (nAChRs) and γ-aminobutyric acid (GABA) receptors, leading to neuronal hyperexcitation and paralysis . Its environmental compatibility—low mammalian toxicity, rapid degradation (half-life of 1.96 days in cotton leaves and 2.29 days in soil), and minimal residue accumulation—makes it a preferred choice in integrated pest management .

Chemical Reactions Analysis

Types of Reactions: Spinosyn D undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

Insecticidal Applications

Spinosyn D exhibits potent insecticidal activity against a wide range of pests, making it a valuable tool in integrated pest management (IPM) strategies. Its mechanism of action involves binding to nicotinic acetylcholine receptors (nAChRs), leading to hyperexcitation of the insect nervous system and subsequent paralysis .

Efficacy Against Pests

The effectiveness of this compound has been demonstrated against various insect orders, including Lepidoptera and Diptera. Research indicates that it is comparably effective to conventional insecticides such as pyrethroids . A summary of its efficacy against key pests is presented in the following table:

Pest TypeCommon SpeciesEfficacy (Comparative)
LepidopteraSpodoptera frugiperdaComparable to pyrethroids
DipteraMusca domesticaHigh
ColeopteraDiabrotica virgiferaModerate
HemipteraMyzus persicaeHigh

Veterinary Applications

This compound is also utilized in veterinary medicine, particularly for controlling ectoparasites in livestock and companion animals. Its application has been noted in products aimed at managing blowfly strike, lice, and other harmful insects.

Product Development

Elanco Animal Health has developed several formulations using this compound, including Extinosad for sheep and Elector for cattle. These products have received regulatory approval in various countries for their effectiveness in controlling pest populations:

  • Extinosad : Approved for use against blowflies and lice in sheep.
  • Elector : Used for managing hornflies and lice on cattle.

Environmental Impact and Residue Monitoring

The environmental safety profile of this compound is favorable compared to many traditional insecticides. Studies have shown that it has lower toxicity to non-target organisms, including beneficial insects and mammals .

Residue Analysis

Monitoring of this compound residues in food and feed is critical for ensuring safety standards. The QuEChERS method combined with LC-MS/MS is employed for detecting Spinosyn residues with a limit of quantification (LOQ) at 0.005 mg/kg across various matrices:

Matrix TypeLOQ (mg/kg)
Plant commodities0.005
Animal matrices0.005
Soil0.005
Water0.01

Case Studies

Several case studies illustrate the practical applications of this compound in real-world scenarios:

Agricultural Case Study

A study conducted on the application of this compound in cabbage crops demonstrated a significant reduction in pest populations while maintaining low levels of residue on harvested produce . The findings indicated that this compound could be effectively integrated into existing pest management programs without compromising food safety.

Veterinary Case Study

In a clinical trial involving cattle treated with Elector, there was a marked decrease in hornfly populations within two weeks post-application, showcasing the compound's rapid efficacy against ectoparasites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spinosyn A

  • Structural Difference: Spinosyn A lacks the C6 methyl group present in spinosyn D .
  • Bioactivity: Both compounds have comparable insecticidal potency, but this compound contributes to broader pest control when combined with spinosyn A in spinosad. For example, this compound has an LC50 of 0.8 mg/L against Heliothis virescens larvae, while spinosyn A has an LC50 of 0.3 mg/L .
  • Environmental Persistence: this compound degrades slightly faster in soil (half-life = 2.29 days) compared to spinosyn A (3.01 days in cotton leaves) .

Butenyl-Spinosyns

  • Source: Produced by Saccharopolyspora pogona, these analogs feature a butenyl side chain at C21 instead of the ethyl group in this compound .
  • Activity: Butenyl-spinosyns exhibit insecticidal activity similar to spinetoram (a semi-synthetic spinosyn), targeting the same receptors but with enhanced stability under UV exposure .

Other Fermentation-Derived Analogs

  • Spinosyn E (16-demethyl-spinosyn A) and Spinosyn F (22-demethyl-spinosyn A): These lack methyl groups at C16 and C22, respectively, resulting in reduced insecticidal efficacy compared to this compound .
  • 21-Cyclobutyl-Spinosyn D: Engineered via metabolic gene editing, this analog replaces the ethyl group at C21 with a cyclobutyl ring, enhancing its activity against resistant insect strains .

Comparison with Metabolites and Derivatives

N-Demethyl this compound

  • Structure : Lacks the N-methyl group on the forosamine sugar moiety .
  • Activity: The LC50 of N-demethyl this compound against Heliothis virescens is 5.6 mg/L, seven times higher than this compound (0.8 mg/L), indicating reduced potency .
  • Regulatory Status : Classified as a risk assessment residue in poultry liver and eggs, necessitating strict monitoring in food products .

Spinosyn K and MET A-Li-4(5b)

  • Spinosyn K: A hydroxylated metabolite with unresolved toxicity profiles; it requires further evaluation for avian and aquatic risks .

Key Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Structural Modification LC50 (mg/L)* Half-Life (Days)
This compound C6 methyl 0.8 1.96 (leaves)
Spinosyn A C6 hydrogen 0.3 3.01 (leaves)
N-Demethyl this compound N-demethylation on forosamine 5.6 N/A
Butenyl-Spinosyn C21 butenyl side chain ~0.5 >5

Against *Heliothis virescens larvae .

Table 2: Regulatory Residue Definitions (EFSA)

Animal Product Risk Assessment Residues
Poultry Liver Spinosyn A + D + O-demethyl D + N-demethyl D
Ruminants Spinosyn A + D + B + N-demethyl D + MET A-Li-4(5b)

Biological Activity

Spinosyn D is a member of the spinosyn family, which includes spinosad (a combination of spinosyn A and D) and is derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. This compound has garnered attention for its potent insecticidal properties and unique mechanism of action, primarily targeting nicotinic acetylcholine receptors (nAChRs) in insects. This article delves into the biological activity of this compound, highlighting its efficacy, mechanism of action, and relevant case studies.

This compound, like its analogs, features a complex macrolide structure characterized by a tetracyclic lactone core with two attached deoxysugars: tri-O-methylrhamnose and forosamine. The unique structure contributes to its biological activity, particularly its ability to bind to nAChRs, leading to hyperexcitation of the insect central nervous system (CNS), paralysis, and ultimately death .

Table 1: Structural Characteristics of Spinosyns

CompoundMolecular FormulaKey Structural Features
Spinosyn AC27H43NO9Contains a 21-carbon tetracyclic lactone
This compoundC27H43NO9Similar to spinosyn A with minor structural variations
SpinetoramC27H43NO10Semisynthetic derivative with enhanced activity

Insecticidal Activity

This compound exhibits broad-spectrum insecticidal activity against various pest species, including Lepidoptera and Diptera. Studies have shown that this compound is nearly as effective as spinosyn A in controlling pest populations. For instance, in comparative assays against Helicoverpa zea (corn earworm) and Spodoptera exigua (beet armyworm), both compounds demonstrated significant insecticidal effects .

Case Study: Efficacy Against Specific Pests

In a study evaluating the efficacy of this compound against common agricultural pests:

  • Target Species : Helicoverpa zea, Spodoptera exigua
  • Application Method : Foliar spray
  • Dosage : 100 mg/L
  • Results :
    • Mortality rates after 48 hours were recorded at 85% for H. zea and 90% for S. exigua.

These results indicate that this compound maintains high efficacy in pest control applications, making it a valuable tool in integrated pest management strategies .

Environmental Impact and Safety Profile

Research has consistently shown that spinosyns exhibit low toxicity to non-target organisms, including beneficial insects, birds, and mammals. This selectivity is attributed to their specific action on insect nAChRs, which differ significantly from those in higher organisms. Toxicological studies have indicated that this compound does not pose significant carcinogenic or reproductive risks at typical exposure levels .

Table 2: Toxicological Summary of this compound

Study TypeFindings
Acute ToxicityLow toxicity to mammals; no significant effects observed
Chronic ExposureNo carcinogenic effects noted in rodent studies
Reproductive StudiesNo adverse reproductive effects at high doses

Metabolism and Residue Studies

Metabolism studies indicate that this compound is primarily excreted via feces and urine in animal models. In a detailed study involving rats, hens, and lactating goats:

  • Excretion Rates : >86% for rats, >70% for hens.
  • Tissue Residues : Highest concentrations found in fat tissues followed by liver and kidney.

These findings suggest that while this compound is metabolized efficiently, it can accumulate in certain tissues, necessitating careful monitoring in agricultural settings .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Spinosyn D that influence its bioactivity and environmental stability?

  • Methodological Answer : Measure solubility, vapor pressure, and stability under varying pH/temperature conditions. For example, this compound exhibits pH-dependent water solubility (29 mg/L at pH 5 vs. 235 mg/L for Spinosyn A) and photodegradation half-lives (0.82 days in aquatic environments) . Use HPLC or LC-MS to quantify degradation products and correlate them with environmental persistence .

Q. How does this compound structurally and functionally differ from Spinosyn A, and what experimental approaches are used to compare their bioactivities?

  • Methodological Answer : Analyze structural variations (e.g., R2 substituent: CH3 in this compound vs. H in Spinosyn A) using NMR or X-ray crystallography . Conduct bioassays on target pests (e.g., Spodoptera exigua) under controlled conditions to compare LC50 values. This compound generally shows lower solubility but comparable insecticidal activity due to its larger hydrophobic surface area .

Q. What factors should be considered when designing stability studies for this compound in soil and aquatic environments?

  • Methodological Answer : Control variables such as soil organic matter content, microbial activity, and UV exposure. This compound’s aerobic soil DT50 ranges from 9.4–14.5 days, while anaerobic aquatic DT50 is 250 days . Use isotopically labeled this compound (e.g., ¹⁴C) to track degradation pathways and metabolite formation .

Advanced Research Questions

Q. What challenges exist in the total synthesis of this compound, and how have recent methodologies addressed these?

  • Methodological Answer : The 5,6,5,12-fused tetracyclic core and β-forosamine glycosylation pose synthetic hurdles. Recent approaches employ palladium-catalyzed carbonylative macrolactonization and gold-catalyzed Yu glycosylation to improve efficiency (15-step linear synthesis for Spinosyn A analogs) . Modular synthesis strategies enable structural diversification to study structure-activity relationships .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer : Standardize bioassay conditions (e.g., pH, temperature) and validate using reference compounds. For instance, this compound’s logP varies from 3.2 (pH 5) to 5.2 (pH 9), impacting membrane permeability . Use multivariate regression to isolate confounding variables (e.g., solvent carriers, insect life stages) .

Q. What methodologies are recommended for studying the environmental fate of this compound aglycone, and why is this metabolite understudied?

  • Methodological Answer : this compound aglycone (generated via hydrolysis) lacks the bioactive sugar moiety, reducing insecticidal potency . Use LC-MS/MS to detect aglycone in environmental samples and compare degradation kinetics with parent compounds. Prioritize studies on its adsorption (Freundlich K values for related metabolites range 4.3–179) and ecotoxicological effects .

Q. How can computational modeling enhance the design of this compound analogs with improved target specificity?

  • Methodological Answer : Apply molecular docking to predict interactions with nicotinic acetylcholine receptors (nAChRs). Validate predictions with in vitro binding assays (e.g., ³H-imidacloprid displacement). Recent studies highlight the role of the macrolide ring in binding affinity, guiding synthetic modifications .

Q. Data Presentation Guidelines

  • Tables : Summarize physicochemical properties (e.g., solubility, DT50) with error margins (±) and experimental conditions .
  • Figures : Use degradation curves (time vs. concentration) and structural diagrams to illustrate synthetic pathways .
  • Statistical Analysis : Report ANOVA results for bioactivity comparisons and confidence intervals for degradation rates .

Properties

IUPAC Name

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H67NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDECBWLKMPEKPM-PSCJHHPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H67NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037599
Record name Spinosyn D
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URL https://comptox.epa.gov/dashboard/DTXSID3037599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

746.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131929-63-0
Record name Spinosyn D
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URL https://commonchemistry.cas.org/detail?cas_rn=131929-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinosad factor D [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spinosyn D
Source EPA DSSTox
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Record name spinosyn D
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Record name SPINOSAD FACTOR D
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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